![molecular formula C30H56O7 B14756215 [2-(3,4-Dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate](/img/structure/B14756215.png)
[2-(3,4-Dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-2-[(2R,3S)-3,4-dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl] dodecanoate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a dodecanoate ester linked to a dihydroxyoxolan ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-[(2R,3S)-3,4-dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl] dodecanoate typically involves multiple steps, including esterification and protection-deprotection strategies to ensure the correct stereochemistry is maintained. One common synthetic route involves the esterification of dodecanoic acid with a dihydroxyoxolan derivative under acidic conditions, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-[(2R,3S)-3,4-dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl] dodecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of dodecanoic acid derivatives.
Reduction: Formation of dodecanol derivatives.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
[(2R)-2-[(2R,3S)-3,4-dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl] dodecanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in biological systems due to its unique stereochemistry and functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2R)-2-[(2R,3S)-3,4-dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl] dodecanoate involves its interaction with specific molecular targets and pathways. The compound’s ester and hydroxyl groups allow it to participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity. It may target enzymes or receptors involved in metabolic pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- (3R,4S,5R,6R)-2-[(2R,3S,4S,5R)-3,4-Dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl dodecanoate
- (2R,3S,4S,5R,6S)-2-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl-6-(4-hydroxy-3,5-dimethoxyphenoxy)oxane-3,4,5-triol
Uniqueness
[(2R)-2-[(2R,3S)-3,4-dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl] dodecanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H56O7 |
|---|---|
Molecular Weight |
528.8 g/mol |
IUPAC Name |
[2-(3,4-dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate |
InChI |
InChI=1S/C30H56O7/c1-3-5-7-9-11-13-15-17-19-21-27(32)35-24-26(30-29(34)25(31)23-36-30)37-28(33)22-20-18-16-14-12-10-8-6-4-2/h25-26,29-31,34H,3-24H2,1-2H3 |
InChI Key |
DMCPZDAVVMKAJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


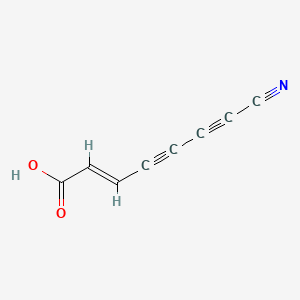
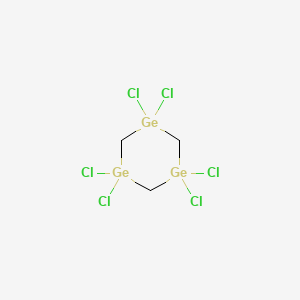
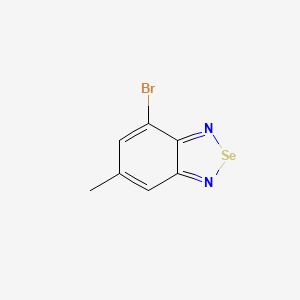
![N,N'-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine)](/img/structure/B14756176.png)
![1b,2,3,3a,3b,4,5,6,7,7a,8,8a,8b,9-Tetradecahydrobenzo[6,7]-as-indaceno[2,3-b]oxirene](/img/structure/B14756178.png)
![Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14756180.png)
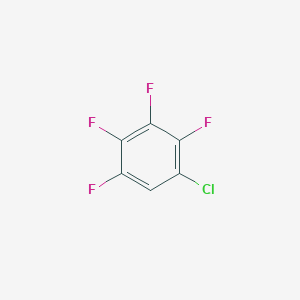
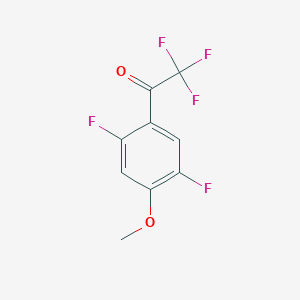
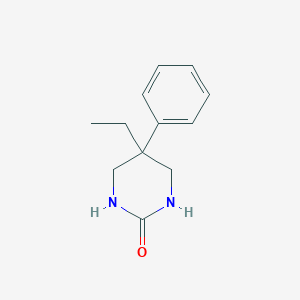

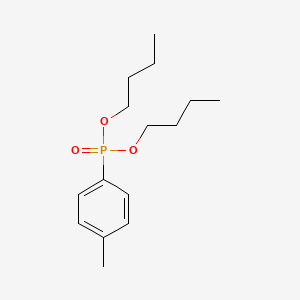
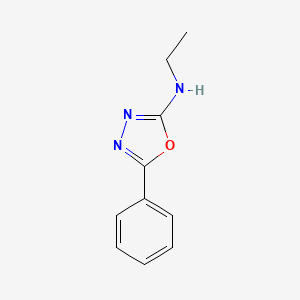
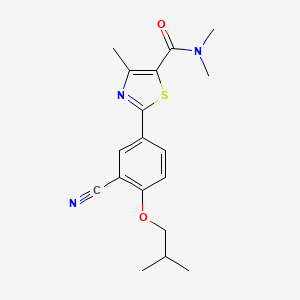
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B14756223.png)
